

# effective in vitro concentration of LDN-193188

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## Compound of Interest

Compound Name: LDN-193188

Cat. No.: B608503

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## Application Notes and Protocols: LDN-193189

For Researchers, Scientists, and Drug Development Professionals

### Introduction

LDN-193189 is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway. It is a derivative of Dorsomorphin and exhibits high affinity for BMP type I receptors, specifically ALK1, ALK2, ALK3, and ALK6. By inhibiting these receptors, LDN-193189 effectively blocks the downstream phosphorylation of Smad1, Smad5, and Smad8, which are key mediators of BMP signaling. This compound has become an invaluable tool in studying the role of the BMP pathway in various biological processes, including cell differentiation, development, and disease.

### Mechanism of Action

LDN-193189 exerts its inhibitory effects by competing with ATP for the kinase domain of BMP type I receptors. This prevents the transphosphorylation and activation of the receptors by BMP ligands, thereby abrogating downstream signaling cascades. Notably, LDN-193189 demonstrates significant selectivity for BMP receptors over other signaling pathways such as TGF- $\beta$ , AMPK, PDGFR, and MAPK signaling.

## Data Presentation: Effective In Vitro Concentrations of LDN-193189

The effective concentration of LDN-193189 can vary depending on the cell type, the specific assay, and the desired outcome. The following tables summarize the reported effective concentrations and IC50 values for LDN-193189 in various in vitro applications.

Table 1: IC50 Values of LDN-193189

Target	Assay Type	IC50 Value	Cell Line/System	Reference
ALK1	Kinase Assay	0.8 nM	Cell-free	[1][2]
ALK2	Kinase Assay	0.8 nM	Cell-free	[1]
ALK2 Transcriptional Activity	Reporter Assay	5 nM	C2C12 cells	
ALK3	Kinase Assay	5.3 nM	Cell-free	
ALK3 Transcriptional Activity	Reporter Assay	30 nM	C2C12 cells	
ALK6	Kinase Assay	16.7 nM	Cell-free	
BMP4-mediated Smad1/5/8 activation	Western Blot	5 nM	-	

Table 2: Effective Concentrations of LDN-193189 in Cell-Based Assays

Cell Line	Assay	Effective Concentration	Incubation Time	Outcome	Reference
C2C12	Inhibition of Smad & non-Smad signaling	0.5 $\mu$ M	30 min pre-treatment	Inhibition of BMP2-mediated activation	
C2C12	Alkaline Phosphatase Activity	5 nM	6 days	Inhibition of BMP-induced osteoblast differentiation	
Bone Marrow Stromal Cells (BMSCs)	Osteogenic Differentiation	$\geq 100$ nM	9 days	Counteracted BMP-2 induced mineralization	
Human Pluripotent Stem Cells (hPSCs)	Neural Induction	100 nM	18 days	Promoted differentiation into motor neurons (in combination with other small molecules)	
HC11 and IMECs	ALDH1 Activity (Stem Cell Marker)	1 $\mu$ M	48 hours	Reduction of ALDH1+ stem cell population	
Ovarian Cancer Cells (OVAC429)	Growth Inhibition	2-5 $\mu$ M	48 hours	Decreased percentage of cells in S phase	
Pulmonary Artery Smooth	Cell Viability	5 nM	-	-	

Muscle Cells  
(PASMCs)

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## Experimental Protocols

### Protocol 1: Inhibition of BMP-induced Smad1/5/8 Phosphorylation in C2C12 Cells

This protocol describes a method to assess the inhibitory effect of LDN-193189 on BMP-induced signaling.

Materials:

- C2C12 cells
- DMEM with 10% FBS and 1% Penicillin-Streptomycin
- DMEM (serum-free)
- Recombinant BMP2
- LDN-193189 (stock solution in DMSO)
- Phosphatase and protease inhibitor cocktails
- RIPA buffer
- BCA Protein Assay Kit
- Primary antibodies: anti-phospho-Smad1/5/8, anti-total-Smad1, anti-GAPDH or anti-Tubulin
- HRP-conjugated secondary antibody
- ECL Western Blotting Substrate

Procedure:

- **Cell Seeding:** Seed C2C12 cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.
- **Serum Starvation:** Once cells reach the desired confluency, replace the growth medium with serum-free DMEM and incubate for 4-6 hours.
- **Inhibitor Pre-treatment:** Treat the cells with the desired concentration of LDN-193189 (e.g., 0.5  $\mu$ M) or vehicle (DMSO) for 30 minutes.
- **BMP Stimulation:** Add recombinant BMP2 (e.g., 5 nM) to the wells and incubate for the desired time points (e.g., 15, 30, 60 minutes).
- **Cell Lysis:** Aspirate the medium and wash the cells once with ice-cold PBS. Lyse the cells with RIPA buffer containing phosphatase and protease inhibitors.
- **Protein Quantification:** Determine the protein concentration of each lysate using a BCA protein assay.
- **Western Blotting:**
  - Separate equal amounts of protein (e.g., 20-30  $\mu$ g) by SDS-PAGE.
  - Transfer the proteins to a PVDF membrane.
  - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
  - Incubate the membrane with primary antibodies against phospho-Smad1/5/8, total Smad1, and a loading control (GAPDH or Tubulin) overnight at 4°C.
  - Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  - Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.

## Protocol 2: Inhibition of BMP-induced Alkaline Phosphatase Activity in C2C12 Cells

This protocol is used to assess the effect of LDN-193189 on BMP-induced osteogenic differentiation.

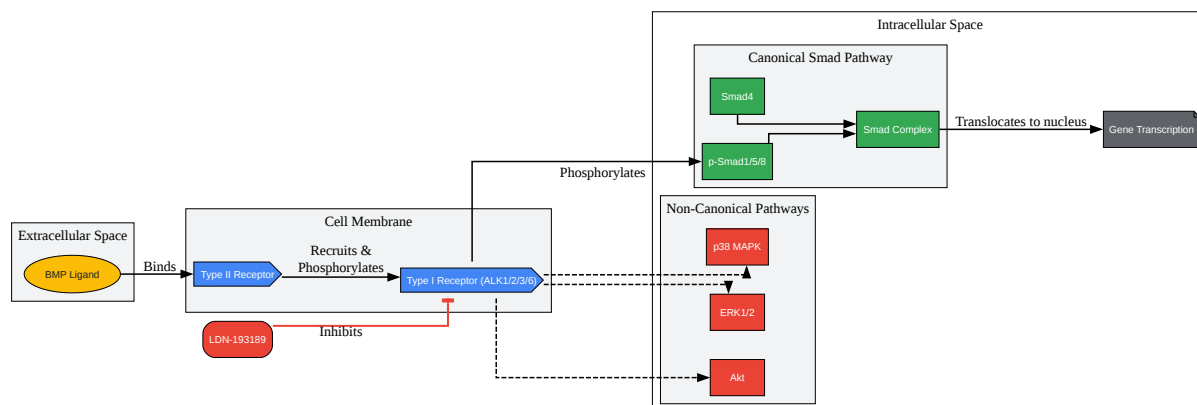
#### Materials:

- C2C12 cells
- DMEM with 2% FBS and 1% Penicillin-Streptomycin
- Recombinant BMP ligands (e.g., BMP4)
- LDN-193189 (stock solution in DMSO)
- Tris-buffered saline (TBS) with 1% Triton X-100
- p-nitrophenylphosphate (pNPP) reagent

#### Procedure:

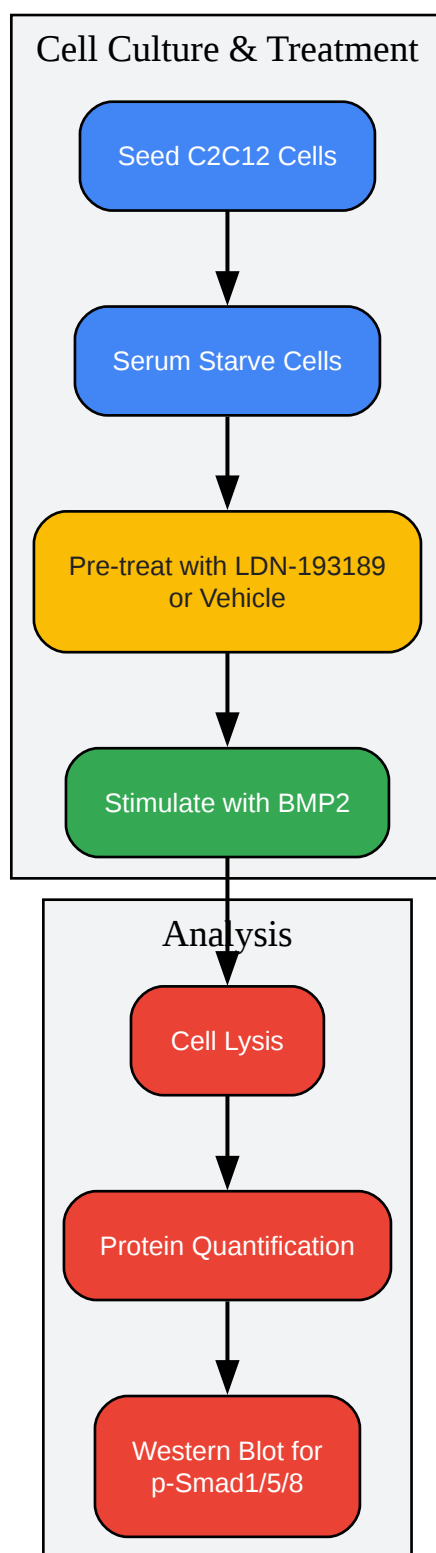
- Cell Seeding: Seed C2C12 cells in 96-well plates at a density of 2,000 cells per well in DMEM supplemented with 2% FBS.
- Treatment: Treat the cells in quadruplicate with BMP ligands and various concentrations of LDN-193189 or vehicle (DMSO).
- Incubation: Culture the cells for 6 days.
- Cell Lysis: After 6 days, lyse the cells in 50  $\mu$ L of Tris-buffered saline with 1% Triton X-100.
- Alkaline Phosphatase Assay:
  - Add the cell lysates to a new 96-well plate containing pNPP reagent.
  - Incubate for 1 hour.
  - Measure the absorbance at 405 nm to determine alkaline phosphatase activity.

## Mandatory Visualizations



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Caption: BMP signaling pathway and the inhibitory action of LDN-193189.



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## References

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